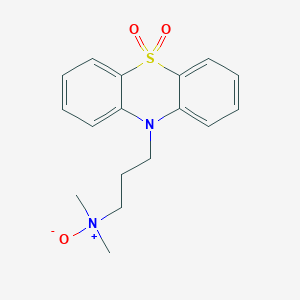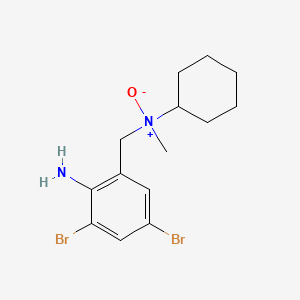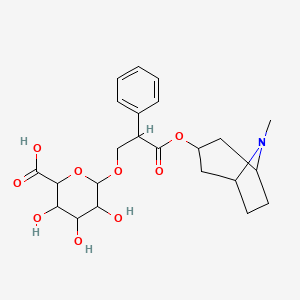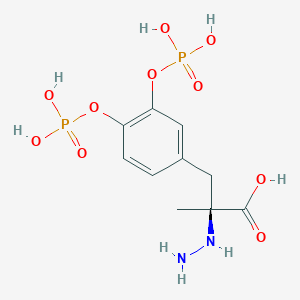
Promazine Sulfone N-Oxide (Promazine N,S,S-Trioxide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Promazine Sulfone N-Oxide, also known as Promazine N,S,S-Trioxide, is a derivative of the phenothiazine class of compounds. Phenothiazines are widely known for their use in antipsychotic medications. Promazine Sulfone N-Oxide is a metabolite of Promazine, which is used as a tranquilizer and antipsychotic agent .
準備方法
The synthesis of Promazine Sulfone N-Oxide typically involves the oxidation of Promazine. One common method involves using hydrogen peroxide as the oxidizing agent in the presence of a titanosilicate catalyst. The reaction is carried out in an acidic medium (pH 3.0) containing 20% methanol . Another method involves using sodium N-bromo-benzenesulfonamide (bromamine-B) in an acidic medium (HClO4) at 303 K .
化学反応の分析
Promazine Sulfone N-Oxide undergoes various chemical reactions, including:
Oxidation: Promazine can be oxidized to its sulfoxide and N-oxide metabolites using hydrogen peroxide.
Reduction: The compound can be reduced back to Promazine under specific conditions.
Substitution: Promazine Sulfone N-Oxide can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common reagents used in these reactions include hydrogen peroxide, sodium N-bromo-benzenesulfonamide, and various acids and bases. Major products formed from these reactions include Promazine Sulfoxide and Promazine N-Oxide .
科学的研究の応用
Promazine Sulfone N-Oxide has several applications in scientific research:
作用機序
Promazine Sulfone N-Oxide exerts its effects primarily through its interactions with dopamine and serotonin receptors. It acts as an antagonist at these receptors, particularly at serotonin 5-HT2 receptors and dopamine type-2 receptors. This antagonism helps to control psychotic symptoms by preventing overstimulation of these receptors .
類似化合物との比較
Promazine Sulfone N-Oxide is similar to other phenothiazine derivatives such as Chlorpromazine Sulfoxide and Promethazine Sulfoxide. it is unique in its specific oxidation state and the presence of the N-oxide group. This gives it distinct chemical and pharmacological properties compared to its analogs .
Similar Compounds
- Chlorpromazine Sulfoxide
- Promethazine Sulfoxide
- Monomethylchlorpromazine
- 2-Hydroxypromazine
- 4-Hydroxypromazine
特性
分子式 |
C17H20N2O3S |
|---|---|
分子量 |
332.4 g/mol |
IUPAC名 |
3-(5,5-dioxophenothiazin-10-yl)-N,N-dimethylpropan-1-amine oxide |
InChI |
InChI=1S/C17H20N2O3S/c1-19(2,20)13-7-12-18-14-8-3-5-10-16(14)23(21,22)17-11-6-4-9-15(17)18/h3-6,8-11H,7,12-13H2,1-2H3 |
InChIキー |
GFHGUVKVMPFKGH-UHFFFAOYSA-N |
正規SMILES |
C[N+](C)(CCCN1C2=CC=CC=C2S(=O)(=O)C3=CC=CC=C31)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![benzyl (3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate](/img/structure/B13430937.png)
![(1S,2R)-2-[2-(thiophen-2-yl)ethynyl]cyclohexan-1-ol](/img/structure/B13430944.png)




![3-ethoxy-4-[[[(1S)-3-methyl-1-[2-(1-piperidinyl)phenyl]butyl]amino]carbonyl] Benzeneacetic acid](/img/structure/B13430982.png)


![N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[3-[[2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-hydroxypent-2-en-3-yl]disulfanyl]-5-hydroxypent-2-en-2-yl]formamide;hydrate](/img/structure/B13431001.png)
